molecular formula C24H16O8 B1245605 Kaempferol 3-p-coumarate

Kaempferol 3-p-coumarate

Cat. No.: B1245605
M. Wt: 432.4 g/mol
InChI Key: OBSPVONVWCVMCK-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol 3-p-coumarate is a member of flavones.
This compound is a natural product found in Centella asiatica with data available.

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

Kaempferol 3-p-coumarate derivatives exhibit notable cytotoxic and antimicrobial activities. For instance, various compounds isolated from the buds of Platanus orientalis, including this compound derivatives, showed cytotoxicity against human cell lines and antimicrobial effects against Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993). Additionally, kaempferol glycosides isolated from Cinnamomum kotoense were found to inhibit the proliferation of human peripheral blood mononuclear cells (Kuo et al., 2005).

Antifungal and Antimicrobial Properties

This compound compounds have demonstrated potent antifungal and antimicrobial properties. Methicillin-resistant Staphylococcus aureus (MRSA)-active metabolites, including this compound derivatives, were identified in Platanus occidentalis leaves, showcasing their potential in combating MRSA (Ibrahim et al., 2009). Additionally, a flavonol glycoside from Myrica gale exhibited varying inhibitory activities against fungi (Carlton et al., 1991).

Anti-Complement Activity

This compound also possesses significant anti-complement activity. Tiliroside, a this compound derivative, exhibited strong inhibition of the complement system, even more potent than known inhibitors (Jung et al., 1998).

Chemotaxonomic Relevance and Biosynthesis

This compound compounds play a role in chemotaxonomy and have been studied for their biosynthesis. Research into the cell wall-conjugated phenolics from leaves of various Conifer taxa revealed the presence of bound flavonol glycosides, including this compound, indicating their chemotaxonomic significance (Strack et al., 1988). Moreover, studies on biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae provided insights into microbial synthesis strategies for kaempferol, a precursor to this compound (Duan et al., 2017).

Properties

Molecular Formula

C24H16O8

Molecular Weight

432.4 g/mol

IUPAC Name

[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H16O8/c25-15-6-1-13(2-7-15)3-10-20(29)32-24-22(30)21-18(28)11-17(27)12-19(21)31-23(24)14-4-8-16(26)9-5-14/h1-12,25-28H/b10-3+

InChI Key

OBSPVONVWCVMCK-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O

Synonyms

castilliferol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferol 3-p-coumarate
Reactant of Route 2
Kaempferol 3-p-coumarate
Reactant of Route 3
Kaempferol 3-p-coumarate
Reactant of Route 4
Kaempferol 3-p-coumarate
Reactant of Route 5
Kaempferol 3-p-coumarate
Reactant of Route 6
Reactant of Route 6
Kaempferol 3-p-coumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.